molecular formula C12H16N4O B2407116 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 726198-95-4

2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2407116
CAS No.: 726198-95-4
M. Wt: 232.287
InChI Key: PJYVZCQMJNAHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as the target compound) belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic core fused with a pyrimidine ring. Its structure includes a 4,6-dimethylpyrimidin-2-yl substituent at position 2 and a propyl group at position 5 of the pyrazol-3-one ring.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-4-5-10-7-11(17)16(15-10)12-13-8(2)6-9(3)14-12/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYVZCQMJNAHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=NC(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a pyrimidine derivative with a suitable pyrazolone precursor. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with a β-keto ester under acidic or basic conditions to form the desired pyrazolone ring.

    Starting Materials: 4,6-Dimethyl-2-aminopyrimidine and ethyl acetoacetate.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium ethoxide or an acid catalyst like hydrochloric acid.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions include various substituted pyrazolones and pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antiviral Activity

Studies have shown that derivatives of pyrazole compounds, including 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one, can inhibit human dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are necessary for viral replication. Inhibition of DHODH has been linked to reduced replication rates of viruses such as the measles virus .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various strains of bacteria and fungi. In vitro studies have indicated that it exhibits significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial effects were assessed using disc diffusion methods, revealing promising results in terms of zone inhibition .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of various pyrazole derivatives, researchers identified that specific modifications to the structure significantly enhanced activity against measles virus. The compound's ability to inhibit DHODH was confirmed through multiple assays, showcasing its potential as an antiviral agent .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of synthesized derivatives similar to this compound. The results indicated that several derivatives exhibited substantial antibacterial and antifungal activity, with some compounds achieving MIC values lower than those of standard antibiotics .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with DNA and RNA synthesis. The pyrazolone moiety can chelate metal ions, inhibiting metalloenzymes and disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ primarily in substituents at positions 4 and 5 of the pyrazol-3-one ring. These variations influence molecular weight, polarity, and biological interactions. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound: 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one 5-propyl C₁₃H₁₈N₄O 246.31 Higher lipophilicity due to propyl chain
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one 5-methyl C₁₁H₁₄N₄O 218.26 Lower lipophilicity; shorter alkyl chain
4-(2-Chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one 4-(2-chlorobenzyl), 5-methyl C₁₇H₁₇ClN₄O 328.80 Enhanced aromaticity; potential halogen bonding
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one 4-(naphthylmethyl), 5-methyl C₂₃H₂₂N₄O 370.45 High molecular weight; extended π-system
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 2-acetyl, 4-(2-nitrophenyl) C₁₃H₁₁N₃O₄ 273.24 Electron-withdrawing nitro group; melting point 170°C
Key Observations:
  • Aromatic Substituents : Compounds with benzyl or naphthyl groups (e.g., C₂₃H₂₂N₄O) exhibit higher molecular weights and extended conjugation, which may improve binding to aromatic protein residues .
  • Electron-Withdrawing Groups : The nitro and acetyl substituents in C₁₃H₁₁N₃O₄ introduce polarity and reactivity, as evidenced by its higher melting point (170°C) .

Biological Activity

The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

This compound features a pyrazole ring fused with a pyrimidine moiety, which is crucial for its biological activity. The presence of alkyl substituents enhances its lipophilicity, potentially improving membrane permeability.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study assessing various pyrazole compounds found that those with substituted pyrimidine rings demonstrated enhanced radical scavenging abilities. The antioxidant activity was evaluated using assays such as DPPH and FRAP, where the compound exhibited notable efficacy in scavenging free radicals .

CompoundDPPH IC50 (µM)FRAP (µM FeSO₄)
This compound12.5150
Control (Ascorbic Acid)8.0200

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). In vitro studies revealed that the compound significantly inhibited LO activity with an IC50 value in the low micromolar range .

EnzymeIC50 (µM)
COX-115
COX-220
LO5

Anticancer Activity

The antiproliferative effects of the compound were assessed against various cancer cell lines. Notably, it showed promising results in inhibiting cell growth in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)
MCF-7 (Breast)10
HT-29 (Colon)15
A549 (Lung)20

Case Studies

  • Photoprotective Properties : A recent study highlighted the photoprotective capabilities of this compound when incorporated into sunscreen formulations. It demonstrated stability under UV irradiation and effectively reduced UV-induced skin damage in vitro .
  • Combination Therapy : In a study exploring combination therapies for cancer treatment, the compound was used alongside traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects compared to monotherapy .

Q & A

Q. What are the recommended synthetic routes for 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation or rearrangement reactions. For example, pyrazole derivatives can be obtained by treating hydrazines with diketones or via rearrangement of hydrazine intermediates under reflux conditions. Key intermediates (e.g., 4,5′-bipyrazol-5-ol derivatives) are characterized using ¹H/¹³C NMR, IR spectroscopy, mass spectrometry, and elemental analysis to confirm regiochemistry and purity .

Q. What analytical methods are critical for verifying the structural integrity of this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR to assign proton and carbon environments, particularly for distinguishing pyrimidine and pyrazole ring substituents.
  • High-resolution mass spectrometry (HRMS) to validate molecular formula.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

Use polar aprotic solvents (e.g., DMSO) for dissolution, followed by dilution in aqueous buffers. Stability studies under varying pH (4–9) and temperatures (4–37°C) are recommended to assess degradation pathways. Safety data sheets (SDS) advise against prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers optimize the compound’s antibacterial/antifungal activity while minimizing cytotoxicity?

  • Structure-activity relationship (SAR) studies : Modify substituents on the pyrimidine (e.g., methyl groups at 4,6-positions) and pyrazole (e.g., propyl chain at position 5) to enhance selectivity.
  • Bioassay-guided fractionation : Screen against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans), using standardized MIC (minimum inhibitory concentration) protocols .

Q. What experimental designs are suitable for evaluating synergistic effects with existing antibiotics?

Use a randomized block design with split-split plots to account for variables like concentration gradients, microbial strains, and time-dependent effects. Replicates (n ≥ 4) and statistical tools (e.g., ANOVA) are critical for validating synergy or antagonism .

Q. How can contradictions in biological activity data across studies be resolved?

  • Meta-analysis : Compare datasets using standardized assay conditions (e.g., identical bacterial strains, incubation times).
  • Mechanistic studies : Employ fluorescence-based assays (e.g., membrane permeability tests) or molecular docking to identify target interactions (e.g., binding to bacterial topoisomerases or fungal ergosterol pathways) .

Q. What computational methods are effective for predicting metabolic pathways or toxicity?

  • In silico tools : Use SwissADME or ProTox-II to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
  • Density functional theory (DFT) : Model electron-density distributions to identify reactive sites prone to oxidative metabolism .

Methodological Considerations

Q. How should researchers design stability-indicating HPLC methods for this compound?

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile:ammonium acetate buffer (pH 6.5, 15.4 g/L) in a gradient elution mode.
  • Detection : UV at 254 nm for pyrimidine/pyrazole chromophores. Validate specificity via forced degradation (heat, acid/base hydrolysis) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, as advised in safety data sheets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.